molecular formula C7H8N2 B3355183 5-Ethenylpyridin-2-amine CAS No. 62114-80-1

5-Ethenylpyridin-2-amine

Cat. No.: B3355183
CAS No.: 62114-80-1
M. Wt: 120.15 g/mol
InChI Key: XAAXDZQKMSPHLO-UHFFFAOYSA-N
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Description

5-Ethenylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an ethenyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with acetylene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 5-Ethenylpyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethenyl group can participate in π-π interactions with aromatic systems, affecting the compound’s binding affinity and specificity .

Properties

IUPAC Name

5-ethenylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAXDZQKMSPHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621816
Record name 5-Ethenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62114-80-1
Record name 5-Ethenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vinyltributyltin (13 mL, 44.6 mmol), palladium(II) acetate (0.45 g, 2.1 mmol), triethylamine (12.4 mL, 89.1 mmol) and tri-(o-tolyl)phosphine (3.69 g, 12.15 mmol) were added to a solution of 5-bromopyridin-2-amine (7.0 g, 40.5 mmol) in acetonitrile (70 mL) and the reaction mixture refluxed for 18 hours. The reaction mixture was washed with 2M sodium carbonate solution (80 mL), the organics separated, dried over magnesium sulphate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using methanol:dichloromethane 3:97 to yield 3.6 g of product. This residue was dissolved in dichloromethane and washed with aqueous solutions of potassium fluoride and then sodium hydrogencarbonate. The organic solution was dried over magnesium sulphate, filtered and concentrated in vacuo to yield 1.9 g of final product.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromopyridine-2-amine (2.51 g) was dissolved in toluene (150 mL), tributylvinyl tin (10.0 g), lithium chloride (1.23 g) and 2,6-di-tert-butyl-4-methylphenol (160 mg) were added and the mixture was heated under reflux for 2 hr 30 min. The resulting solid was removed by filtration, and the solvent was evaporated. The residue was dissolved in ethyl acetate and the insoluble material was removed again by filtration. The filtrate was extracted with 0.2 mol/L hydrochloric acid (100 mL, 50 mL), and the obtained hydrochloric acid solution was basified (pH 12) with 1 mol/L sodium hydroxide, extracted with ethyl acetate (200 mL), and the organic layer was washed with saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was evaporated to give 5-vinylpyridine-2-amine (1.00 g). This was dissolved in ethyl acetate (80 mL). Under a nitrogen atmosphere, 10% palladium-carbon (330 mg) was added, and the mixture was stirred under a hydrogen atmosphere for 8 hr. The reaction container was substituted with nitrogen (gas) and 10%-palladium carbon (300 mg) was added. The mixture was stirred under a hydrogen atmosphere for 4 hr. The reaction container was substituted with nitrogen (gas) and the catalyst was filtered off. The solvent was evaporated and the residue was dissolved in 0.4 mol/L hydrochloric acid (20 mL). The obtained hydrochloric acid solution was washed with ethyl acetate, basified (pH 12) with 1 mol/L aqueous sodium hydroxide solution, and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (773 mg).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.13 g 5-bromopyridin-2-yl amine, 7.95 g tributyl(vinyl)tin and 1.38 g tetrakis(triphenylphosphine)palladium were heated in 70 mL xylene at 120° C. for 3 hours under nitrogen atmosphere. The solvent was removed, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate), to give 1.3 g of the title compound as pale yellow crystals.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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